4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN7O2/c1-3-21-8-9(15)11(20-21)13(23)17-7-10-18-19-12-14(24-4-2)16-5-6-22(10)12/h5-6,8H,3-4,7H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJSKTLRTKBDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CN=C3OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis.
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases. This binding inhibits the phosphorylation of these kinases, thereby blocking the downstream signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the c-Met and VEGF signaling pathways . By inhibiting c-Met, it disrupts the HGF/c-Met signaling pathway, which is involved in cell growth, motility, and differentiation. Similarly, by inhibiting VEGFR-2, it disrupts the VEGF signaling pathway, which plays a key role in angiogenesis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antitumor effects.
Biological Activity
The compound 4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is an emerging candidate in medicinal chemistry, particularly noted for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN7O2 |
| Molecular Weight | 349.78 g/mol |
| CAS Number | 2034598-74-6 |
| IUPAC Name | 4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethylpyrazole-3-carboxamide |
The primary targets of this compound are c-Met and VEGFR-2 kinases , which are crucial in cell growth and angiogenesis. Inhibition of these kinases can lead to anti-tumor effects by disrupting the signaling pathways that promote cancer cell proliferation and vascularization.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine core demonstrate potent inhibition against various cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds often range from 0.36 µM to 1.8 µM for specific kinases like CDK2 and CDK9 .
Antiviral Potential
The compound's structural features suggest potential antiviral properties. Research on related triazolo derivatives has demonstrated efficacy in inhibiting viral replication through mechanisms that may involve interference with viral RNA synthesis or protein function.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of pyrazole derivatives, including the target compound, demonstrating a marked reduction in tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
Study 2: Kinase Inhibition Profile
A detailed kinase inhibition profile revealed that the compound selectively inhibits c-Met with a Ki value significantly lower than that for VEGFR-2. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against tumors driven by c-Met signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Electronic and Steric Effects
- Ethoxy vs. Hydroxy ( vs.
- Chloro vs. Cyano (): Chloro is less electron-withdrawing than cyano, which may alter binding affinity in enzyme inhibition .
- Thiophene Substitution () : Introduces sulfur-mediated interactions (e.g., π-π stacking, metal coordination) absent in the target compound .
Data Tables
Table 1: Comparative Spectral Data for Pyrazole Analogs
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A key intermediate, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, is synthesized via condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene. Subsequent hydrazine hydrate treatment forms the pyrazole ring. Triazole-thiadiazole hybrid systems are then constructed using phosphorus oxychloride-mediated cyclization. For the target compound, ethoxy and ethyl substituents are introduced via nucleophilic substitution or alkylation. Critical steps require anhydrous conditions and temperature control (50–80°C). Purity is ensured via recrystallization from ethanol or toluene .
Q. How is the purity and structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Structural validation employs 1H NMR (e.g., δ 1.45 ppm for tert-butyl groups, δ 7.85 ppm for aromatic protons) and infrared spectroscopy (e.g., absorption bands at 3240–2995 cm⁻¹ for N-H and C-H stretches). Elemental analysis (C, H, N content) and HPLC (≥95% purity) are mandatory. For example, in related triazolopyrazine derivatives, HPLC retention times and peak symmetry are monitored using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What molecular docking strategies are recommended to evaluate the compound's interaction with biological targets like 14-α-demethylase?
- Methodological Answer :
- Target Selection : Use the 3LD6 crystal structure of 14-α-demethylase lanosterol from the PDB database. This enzyme is critical in ergosterol biosynthesis, a target for antifungal agents.
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Set grid boxes around the heme-binding pocket (coordinates: x=15 Å, y=15 Å, z=15 Å). Include water molecules and co-crystallized ligands for validation.
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors like fluconazole. Adjust protonation states using PROPKA for accurate ligand-encharge compatibility .
Q. How can researchers optimize substituents on the triazole and pyrazole rings to enhance biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Synthetic Optimization : Use parallel synthesis to generate analogs. For example, replace ethoxy with 2,2,2-trifluoroethoxy via nucleophilic substitution (K₂CO₃, DMF, 60°C). Evaluate antifungal activity via MIC assays against Candida albicans .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal incubation). Low solubility (<50 µg/mL) may explain reduced in vivo efficacy.
- Formulation Adjustments : Use PEG-400 or cyclodextrin-based carriers to improve bioavailability.
- Dose-Response Validation : Repeat in vivo studies with staggered dosing (e.g., 10, 25, 50 mg/kg) and monitor plasma concentrations via LC-MS .
Methodological Notes
- Synthesis Reproducibility : Ensure strict control of reaction times and stoichiometry (e.g., 1:2 molar ratio for EDCI-mediated couplings) to avoid side products like uncyclized intermediates .
- Data Interpretation : Use PCA (Principal Component Analysis) to resolve spectral overlaps in NMR data. For docking results, apply cluster analysis to identify dominant binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
